molecular formula C9H10N2O4 B042681 4-Nitrophenyl ethylcarbamate CAS No. 17576-41-9

4-Nitrophenyl ethylcarbamate

Cat. No. B042681
CAS RN: 17576-41-9
M. Wt: 210.19 g/mol
InChI Key: QVUXGCDXMKCVSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitrophenyl ethylcarbamate and its derivatives involves several chemical reactions, including the Smiles rearrangement and Lossen rearrangement. The Smiles rearrangement of 4-nitrophenyl N-hydroxycarbamate in alkaline solution yields 4-nitrophenoxide ion and N-carboxy-4-nitrophenoxyamine through a transient spiro Meisenheimer complex (Fitzgerald et al., 1984). Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been utilized for the synthesis of hydroxamic acids and ureas from carboxylic acids, demonstrating a one-pot synthesis approach without racemization (Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of 4-Nitrophenyl ethylcarbamate derivatives has been extensively studied. One study on a novel nonlinear optical material, the tolane derivative ethyl 2-(4-benzyloxyphenylethynyl)-5-nitrobenzene-1-carbamate, revealed its promising material characteristics for nonlinear optics, highlighting the importance of non-centrosymmetric geometry in nonlinear optical crystals (Kato et al., 1997).

Chemical Reactions and Properties

4-Nitrophenyl ethylcarbamate undergoes various chemical reactions that highlight its reactivity and potential applications. The preparation of poly{(4-nitrophenyl)-[3-[N-[2-(methacryloyloxy)ethyl]-carbazolyl]]diazene} and its optical properties investigation revealed photoinduced birefringence and diffraction efficiencies, indicative of its potential for all-optical device applications (Ho et al., 1996).

Physical Properties Analysis

The physical properties of 4-Nitrophenyl ethylcarbamate derivatives have been explored, especially in the context of gelation and emission enhancement. A study on 4-nitrophenylacrylonitrile derivatives showed that the electron-withdrawing nitro moiety plays a crucial role in gel formation due to its large dipole moment, enhancing intermolecular interaction (Xue et al., 2014).

Chemical Properties Analysis

The chemical properties of 4-Nitrophenyl ethylcarbamate, such as its reactivity in various chemical reactions, have been a subject of study. The facile synthesis of 4-nitrophenyl 2-azidoethylcarbamate derivatives from N-Fmoc-protected α-amino acids as activated building blocks for urea moiety-containing compound libraries highlights the compound's versatility and usefulness in synthesizing complex molecules (Chen et al., 2017).

Scientific Research Applications

  • Cancer Research and Treatment : A compound named 4-4'-Demethylepipodophyllotoxin 1-(4-nitrophenyl) piperazinyl carbamate was found to be a potent cytotoxic agent against human cancer cells, inducing cell cycle arrest and apoptosis, suggesting its potential as a new therapeutic agent (Chunyan Sang et al., 2013).

  • Chemical Synthesis and Safety : A simple and efficient method for preparing 4-nitrophenyl N-methylcarbamate, considered a safer alternative to methyl isocyanate, was developed. This method offers excellent yields and purity, highlighting its significance in chemical synthesis (M. A. Peterson, Shi Houguang, Pucheng Ke, 2006).

  • Pharmaceutical Development : A novel method for synthesizing lenvatinib, an anticancer drug, using 4-nitrophenyl cyclopropylcarbamate, demonstrates the compound's utility in drug development (Ravi Kumar Sadineni et al., 2020).

  • Materials Science and Catalysis : A study on the nucleophilic reactivity of hydroxide and hydroperoxide ions with ethyl 4-nitrophenyl ethylphosphonate and related compounds suggested their potential in chemical reactions and materials science (V. A. Savelova et al., 2005).

  • Environmental Science and Toxicology : Research on the reduction of nitrophenol compounds, including those related to 4-nitrophenyl ethylcarbamate, using novel nanocatalysts, highlighted their potential for industrial and environmental applications (V. Gupta et al., 2014).

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials is a promising area of research . This reaction is being used to assess the activity of various synthesized nanostructured materials . Future research may focus on the development of new scaffolds of antimicrobial agents, as microbial resistance continues to pose a major clinical problem .

properties

IUPAC Name

(4-nitrophenyl) N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-10-9(12)15-8-5-3-7(4-6-8)11(13)14/h3-6H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUXGCDXMKCVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170019
Record name Carbamic acid, ethyl-, 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl ethylcarbamate

CAS RN

17576-41-9
Record name Carbamic acid, ethyl-, 4-nitrophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, ethyl-, 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
H Lebel, M Parmentier, O Leogane, K Ross, C Spitz - Tetrahedron, 2012 - Elsevier
A Cu(I)-catalyzed asymmetric aziridination of styrenes with a chiral N-tosyloxycarbamate has been developed. Double stereodifferentiation was observed and both the N-…
Number of citations: 54 www.sciencedirect.com
M Rachwalski, S Leśniak, P Kiełbasiński - Tetrahedron: Asymmetry, 2011 - Elsevier
Diastereomerically pure tridentate heteroorganic ligands containing hydroxyl, sulfinyl, and amino moieties as nucleophilic centers, capable of binding various organometallic reagents, …
Number of citations: 22 www.sciencedirect.com
HM Lovick - 2009 - search.proquest.com
The common theme throughout this research was the search for new tools and routes to effect useful chemical transformations. During these investigations we utilized a several …
Number of citations: 0 search.proquest.com
X Riart-Ferrer, P Sang, J Tao, H Xu, LM Jin, H Lu, X Cui… - Chem, 2021 - cell.com
The carbonyl azide TrocN 3 (2,2,2-trichloroethoxycarbonyl azide) is a potent nitrogen radical precursor for radical olefin aziridination via Co(II)-based metalloradical catalysis (MRC). …
Number of citations: 24 www.cell.com
X Riart-Ferrer - 2021 - search.proquest.com
Highly strained three membered heterocycles are a common motif in many biologically relevant molecules and represent a versatile building block for organic synthesis. Of special …
Number of citations: 0 search.proquest.com
CVM ES - academia.edu
(57) Abstract: This invcntion rclatcs to com-pounds of formula II: wherein R, R., Prot", and Prot" are as defined, to processes for the synthesis of ectainascidins of formula I from …
Number of citations: 2 www.academia.edu
K Ross - 2010 - papyrus.bib.umontreal.ca
Ce mémoire a comme sujet principal les réactions d’ouvertures d’aziridines et leur application synthétique. Notre groupe de recherche a récemment mis au point une méthode d’…
Number of citations: 3 papyrus.bib.umontreal.ca
山田昭浩, 山口果生里, 北村仁美, 矢沢一良… - … 討論会講演要旨集 37, 1995 - jstage.jst.go.jp
Search for chemical substances regulating the biofilm formation has been carried out. The assay system has been developed by using the marine bacterium possessing the attaching …
Number of citations: 2 www.jstage.jst.go.jp

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